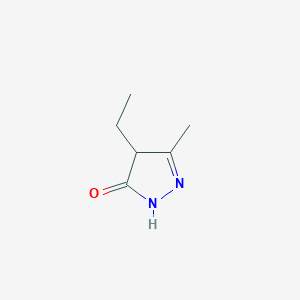

4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-3-methyl-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-3-5-4(2)7-8-6(5)9/h5H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHVLIUKMCNXNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=NNC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389205 | |

| Record name | 3H-Pyrazol-3-one, 4-ethyl-2,4-dihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29211-62-9 | |

| Record name | 3H-Pyrazol-3-one, 4-ethyl-2,4-dihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethyl 5 Methyl 2,4 Dihydro Pyrazol 3 One and Its Analogues

Classical Cyclocondensation Routes to Pyrazolones

Traditional methods for synthesizing the pyrazolone (B3327878) core predominantly rely on cyclocondensation reactions. These established routes are valued for their reliability and access to a wide range of derivatives through the use of varied starting materials.

Reactions of Hydrazine (B178648) Derivatives with Ethyl Acetoacetate and Related β-Dicarbonyl Compounds

The most fundamental and widely used method for pyrazolone synthesis is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of a β-ketoester with a hydrazine derivative. researchgate.netnih.gov To obtain the specific 4-ethyl-5-methyl-pyrazol-3-one structure, the reaction would utilize ethyl 2-ethylacetoacetate as the β-dicarbonyl compound and hydrazine hydrate.

The mechanism of this reaction is a well-established pathway. It commences with the nucleophilic attack of the more nucleophilic nitrogen atom of hydrazine on the more electrophilic ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization via the attack of the second nitrogen atom on the ester carbonyl, leading to the elimination of ethanol (B145695) and water to form the stable pyrazolone ring. slideshare.net The regioselectivity is generally high, as the ketone group is significantly more reactive than the ester group toward the initial nucleophilic attack by hydrazine. slideshare.net

The versatility of the Knorr synthesis allows for the preparation of a wide array of pyrazolone analogues by varying the substituents on both the hydrazine and the β-dicarbonyl compound. For instance, using phenylhydrazine instead of hydrazine hydrate leads to N-phenyl pyrazolones, which are precursors to widely known compounds like Edaravone. thieme-connect.com

Table 1: Examples of Pyrazolone Synthesis via Knorr Cyclocondensation

| β-Dicarbonyl Compound | Hydrazine Derivative | Product | Reference |

| Ethyl acetoacetate | Hydrazine hydrate | 5-Methyl-2,4-dihydro-pyrazol-3-one | nih.gov |

| Ethyl acetoacetate | Phenylhydrazine | 3-Methyl-1-phenyl-pyrazol-5-one (Edaravone) | thieme-connect.com |

| Ethyl 2-ethylacetoacetate | Hydrazine hydrate | 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one | Theoretical |

| Diethyl 2-acetylmalonate | Phenylhydrazine | Ethyl 5-methyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate | nih.gov |

Knoevenagel Condensation Strategies for 4-Substituted Pyrazolones

The Knoevenagel condensation provides a direct route to introduce substituents at the C4 position of the pyrazolone ring, which possesses an active methylene (B1212753) group. asianpubs.org This reaction involves the base-catalyzed condensation of a pre-formed pyrazolone, such as 5-methyl-2,4-dihydro-pyrazol-3-one, with an aldehyde or a ketone. acs.org To synthesize 4-ethyl-5-methyl-2,4-dihydro-pyrazol-3-one via this method, acetaldehyde would be the required aldehyde.

The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, and proceeds through the formation of a carbanion at the C4 position of the pyrazolone. asianpubs.orgacs.org This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate subsequently undergoes dehydration to yield a 4-alkylidene or 4-arylidene pyrazolone. For saturated substituents like the ethyl group, a subsequent reduction step would be necessary to convert the 4-ethylidene intermediate to the final 4-ethyl product.

A noteworthy extension of this reaction is the tandem Knoevenagel-Michael reaction. When an aldehyde is reacted with two equivalents of a pyrazolone, the initially formed 4-arylidene pyrazolone acts as a Michael acceptor. A second molecule of the pyrazolone then adds to the α,β-unsaturated system, resulting in the formation of 4,4'-(arylmethylene)bis(pyrazol-5-ol) derivatives. nih.govnih.govbenthamdirect.com

Table 2: Synthesis of 4-Substituted Pyrazolones via Knoevenagel Condensation

| Pyrazolone Reactant | Carbonyl Compound | Catalyst | Product Type | Reference |

| 3-Methyl-1-phenyl-5-pyrazolone | Benzaldehyde | Piperidine | 4-Benzylidene-3-methyl-1-phenyl-pyrazol-5-one | acs.org |

| 5-Methyl-2,4-dihydro-3H-pyrazol-3-one | Various Aromatic Aldehydes | Piperidine | 4-Arylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-ones | nih.gov |

| 3-Methyl-1-phenyl-5-pyrazolone (2 eq.) | Aromatic Aldehydes | 3-Aminopropylated silica gel | 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-pyrazol-5-ol) | nih.gov |

| 3-Formylchromone | 3-Substituted-1-aryl-3-pyrazolin-5-ones | N/A | (E)-3-[(3-substituted-1-aryl-5-oxo-2-pyrazolin-4-ylidene)methyl]chromones | researchgate.net |

Green Chemistry Approaches in Pyrazolone Synthesis

In response to the growing need for environmentally conscious chemical processes, green chemistry principles have been increasingly applied to the synthesis of pyrazolones. These methods aim to reduce or eliminate the use of hazardous solvents and reagents, decrease reaction times, and improve energy efficiency.

Utilization of Aqueous Media and Solvent-Free Reaction Conditions

One of the cornerstones of green chemistry is the replacement of volatile organic solvents with water. thieme-connect.com The synthesis of pyrazolone derivatives has been successfully adapted to aqueous media. Multicomponent reactions, where ethyl acetoacetate, a hydrazine derivative, an aldehyde, and a source of cyanide (like malononitrile) are combined in a single step, have been shown to proceed efficiently in water, often with the aid of a catalyst or ultrasound irradiation. nih.govnih.gov These aqueous methods not only reduce environmental impact but can also lead to improved yields and simplified product isolation. nih.gov

Solvent-free, or neat, reaction conditions represent another significant green advancement. The condensation of β-keto esters with hydrazines to form pyrazolones can be carried out efficiently without any solvent, particularly with the assistance of microwave irradiation. researchgate.netresearchgate.net This technique drastically reduces reaction times from hours to minutes and often results in higher yields and cleaner products, minimizing the need for extensive purification. nih.govscielo.brresearchgate.net

Energy sources like microwave and ultrasound have become powerful tools in green synthesis. benthamdirect.com Microwave heating provides rapid and uniform heating of the reaction mixture, accelerating reaction rates significantly. nih.govmdpi.com Ultrasound irradiation promotes reactions through acoustic cavitation, which enhances mass transfer and reaction rates, allowing for efficient synthesis at lower temperatures. nih.govresearchgate.net

Table 3: Green Synthetic Approaches to Pyrazolone Analogues

| Reactants | Conditions | Product Type | Advantages | Reference |

| Ethyl acetoacetate, Hydrazine hydrate, Aldehyde, Malononitrile | Water, Ceric ammonium nitrate, Ultrasound | Dihydropyrano[2,3-c]pyrazole | High yield, short reaction time | nih.gov |

| β-Keto esters, Hydrazine derivatives | Solvent-free, Microwave irradiation | Substituted pyrazolones | Rapid reaction, excellent yields, no solvent | researchgate.net |

| Ethyl acetoacetate, Hydrazine hydrate | Water, ZnO catalyst | Pyrano[2,3-c]pyrazoles | Environmentally benign, reusable catalyst | researchgate.net |

| β-Keto esters, Hydrazines, Aldehydes | Solvent-free, Microwave irradiation | 4-Arylidenepyrazolones | One-pot, high efficiency, atom economy | nih.govmdpi.com |

| Ethyl acetoacetate, Hydrazine hydrate | Aqueous media | 3-Methyl-5-pyrazolone | Simple, green methodology | acs.org |

Catalytic Synthesis Methodologies

The use of catalysts is a fundamental principle of green chemistry, as they can enhance reaction rates and selectivity, often under milder conditions and in smaller quantities than stoichiometric reagents.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in green synthesis, avoiding the toxicity and cost associated with many metal-based catalysts. In the context of pyrazolone synthesis, imidazole has been identified as an effective organocatalyst. acs.org

A green and facile method has been developed for the synthesis of 2-pyrazoline-5-one derivatives through the reaction of ethyl acetoacetate and hydrazine derivatives in an aqueous medium using imidazole as a catalyst. acs.org The proposed mechanism suggests a multifaceted role for both water and imidazole. Imidazole is believed to activate the hydrazine derivative, increasing its nucleophilicity. Simultaneously, water molecules facilitate the reaction by forming hydrogen bonds, which can stabilize transition states and assist in proton transfer steps. This cooperative action of the organocatalyst and the aqueous medium allows the reaction to proceed efficiently under environmentally friendly conditions, yielding the desired pyrazolone products. acs.org

This approach highlights the potential of organocatalysis in aqueous media to create sustainable and efficient synthetic routes to important heterocyclic scaffolds like pyrazolones.

Heterogeneous Catalysis (e.g., SiO2/ZnCl2, Nano-ZnO)

Heterogeneous catalysis offers significant advantages in organic synthesis, including ease of catalyst separation, reusability, and often milder reaction conditions, contributing to more environmentally benign processes.

Silica-supported zinc chloride (SiO2/ZnCl2) has been effectively utilized as a recyclable Lewis acid catalyst for the synthesis of substituted pyrazolone derivatives. ias.ac.in In a typical procedure, a three-component reaction of a substituted aromatic aldehyde, 2,4-dinitrophenylhydrazine, and ethyl acetoacetate is carried out in the presence of SiO2/ZnCl2. ias.ac.in The optimal catalyst loading was found to be 10 mol%, leading to high yields of the desired pyrazolone product. ias.ac.in The reaction proceeds efficiently in water, highlighting the green nature of this synthetic approach. ias.ac.in The catalyst's performance is superior to other Lewis acids like AlCl3, ZnCl2, and FeCl3 under similar conditions. ias.ac.in

Table 1: Screening of Catalysts for Pyrazolone Synthesis

| Entry | Catalyst | Solvent | Condition (°C) | Catalyst loading (mol%) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | No catalyst | H2O | 60 | - | 16 | 40 |

| 2 | AlCl3 | H2O | 60 | 10 | 10 | 56 |

| 3 | ZnCl2 | H2O | 60 | 10 | 10 | 60 |

| 4 | FeCl3 | H2O | 60 | 10 | 12 | 52 |

| 5 | SiO2-Cl | H2O | 60 | 10 | 16 | 58 |

| 6 | SiO2/ZnCl2 | H2O | 60 | 10 | 6 | 86 |

Data sourced from a study on the synthesis of substituted pyrazolone derivatives. ias.ac.in

Nano-ZnO particles have also emerged as a highly efficient, reusable, and eco-friendly heterogeneous catalyst for the synthesis of pyrazole derivatives. nih.govsemanticscholar.org In a four-component, one-pot synthesis, nano-ZnO catalyzes the reaction of hydrazine hydrate, methyl acetoacetate, substituted aromatic aldehydes, and ethyl cyanoacetate in water at room temperature. nih.gov This method provides good to excellent yields (85–90%) in a short reaction time. nih.govsemanticscholar.org The nano-ZnO catalyst can be easily recovered and reused without a significant loss of activity, making the process cost-effective and environmentally friendly. nih.gov The catalytic activity of nano-ZnO is attributed to its ability to activate the carbonyl group of the aldehyde and facilitate the subsequent condensation and cyclization steps. nanomaterchem.com

Transition Metal-Catalyzed Reactions (e.g., Rhodium-Catalyzed C-H Activation, Silver Catalysts)

Transition metal catalysis provides powerful tools for the construction of complex molecular architectures, including the pyrazolone core and its derivatives.

Rhodium-catalyzed C-H activation has been successfully employed for the synthesis of 4-heteroaryl pyrazoles. rsc.org This redox-neutral strategy involves the direct C-H bond activation of 2-aryl-3H-indoles and their subsequent reaction with diazopyrazolones. rsc.org This method is characterized by its powerful reactivity and tolerance of various functional groups, proceeding under mild reaction conditions to give moderate yields. rsc.org Rhodium(III) catalysts, in particular, have been used for the regioselective C-H activation and annulation to produce diverse pyrazole-core substituted furans. aminer.org Detailed experimental and computational studies have been conducted on the rhodium-catalyzed oxidative coupling of alkenes with 3-aryl-pyrazoles, demonstrating a versatile method for vinylation. nih.gov

Silver catalysts have also been utilized in the synthesis of pyrazole derivatives. A silver(I)-catalyzed facile formation of pyrazoles from propargyl N-sulfonylhydrazones has been reported. acs.orgfigshare.com This methodology allows for the efficient and regioselective synthesis of 1,3- and 1,5-disubstituted and 1,3,5-trisubstituted pyrazoles under mild reaction conditions at room temperature. acs.org The reaction demonstrates good functional group compatibility. acs.orgfigshare.com

Table 2: Screening of Silver Catalysts for Pyrazole Synthesis

| Entry | Catalyst (5 mol %) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | AgClO4 | 24 | n.r. |

| 2 | AgPF6 | 24 | n.r. |

| 3 | AgOTf | 12 | 78 |

| 4 | AgBF4 | 12 | 85 |

| 5 | AgSbF6 | 3 | 95 |

Reaction conditions: propargyl N-tosylhydrazone (0.5 mmol) in CH2Cl2 (5 mL) at room temperature. n.r. = no reaction. Data sourced from a study on silver(I)-catalyzed pyrazole synthesis. acs.org

Energy-Efficient Techniques (Microwave and Ultrasound Irradiation)

The use of microwave and ultrasound irradiation in organic synthesis represents a significant advancement towards energy-efficient and rapid chemical transformations.

Microwave-assisted synthesis has been widely applied to the preparation of pyrazolone derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. rsc.org A one-pot, solvent-free microwave-assisted protocol has been developed for the preparation of 4-arylidenepyrazolone derivatives from ethyl acetoacetate, a phenylhydrazine, and an aldehyde. mdpi.com This method is simple, rapid, and efficient, providing good to excellent yields. mdpi.com Microwave irradiation has also been employed in the three-component synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones, offering advantages such as short reaction times and convenient, chromatography-free product isolation. nih.govrsc.org

Ultrasound irradiation is another energy-efficient technique that has been successfully used for the synthesis of pyrazolone derivatives. uomosul.edu.iqresearchgate.netuomosul.edu.iq The use of high-frequency sound waves can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.gov This method has been applied to the synthesis of pyrazoline derivatives from chalcones, highlighting a sustainable and environmentally friendly approach that reduces energy consumption and solvent usage. nih.gov The synthesis of pyrazolone derivatives through the reaction of diazo compounds with hydrazine hydrate and phenylhydrazine has also been achieved in high yields using ultrasound. uomosul.edu.iqresearchgate.net

Multicomponent Reaction (MCR) Strategies for Pyrazolone Ring Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy. rsc.org The pyrazolone ring is a common scaffold synthesized using MCR strategies. beilstein-journals.orgrsc.org

The classical Knorr synthesis, involving the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, is a foundational example of a reaction that can be adapted into an MCR format. beilstein-journals.org By generating the 1,3-dicarbonyl compound in situ, a one-pot transformation can be achieved. beilstein-journals.org A variety of catalysts, including ytterbium(III) perfluorooctanoate [Yb(PFO)3], have been used to facilitate three-component syntheses of polysubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org

Four-component reactions for the synthesis of pyranopyrazole derivatives, which contain a pyrazolone moiety, are also well-established. These reactions typically involve an aldehyde, malononitrile, a β-ketoester like ethyl acetoacetate, and hydrazine hydrate. nih.govnanomaterchem.comresearchgate.net These reactions can be performed in aqueous media and are often catalyzed by heterogeneous catalysts like nano-ZnO, making them environmentally friendly. nih.govnanomaterchem.com The modular nature of MCRs allows for the generation of a diverse library of pyrazolone derivatives by simply varying the starting components. rsc.orgrsc.org

Advanced Synthetic Transformations Leading to Derivatized 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one Structures

Functionalization via Oxidation and Reduction Reactions

The pyrazolone ring and its substituents can undergo various oxidation and reduction reactions to introduce new functional groups or modify existing ones. The pyrazole ring itself is generally stable to oxidation, but side chains can be oxidized. pharmaguideline.com For instance, the oxidation of a methyl group at the 5-position could potentially be converted to a carboxylic acid, providing a handle for further derivatization.

Reduction reactions can also be employed to modify substituents on the pyrazolone ring. For example, a nitro group on a phenyl substituent attached to the pyrazolone ring can be reduced to an amino group, which can then be further functionalized. researchgate.net The specific reaction conditions for oxidation and reduction would need to be carefully selected to ensure chemoselectivity and avoid unwanted side reactions on the pyrazolone core.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a key tool for the functionalization of the pyrazolone ring. The different positions on the pyrazole ring exhibit varying reactivity towards nucleophiles. Electrophilic substitution preferentially occurs at the C4 position, while nucleophilic attack is more likely at the C3 and C5 positions. nih.gov

The nitrogen atom of the N-H group in the pyrazolone ring can be readily alkylated using alkyl halides or other electrophiles. pharmaguideline.com Furthermore, pyrazole carboxylic acids can be converted to their corresponding acid chlorides, which are then susceptible to nucleophilic attack by alcohols or amines to form esters and amides, respectively. researchgate.net This provides a versatile method for introducing a wide range of functional groups onto the pyrazolone scaffold. Nucleophilic substitution reactions on N-nitropyrazoles have also been studied, demonstrating the potential for displacement of the nitro group by various nucleophiles. acs.orgacs.org

[3+2] Cycloaddition Reactions in Pyrazole Synthesis

The [3+2] cycloaddition, a type of pericyclic reaction, stands as a cornerstone in heterocyclic chemistry for the synthesis of five-membered rings, including the pyrazole and pyrazolone core. acs.orgmdpi.com This methodology involves the reaction of a three-atom component, known as a 1,3-dipole, with a two-atom component, or dipolarophile, to form the heterocyclic ring in a concerted or stepwise fashion. The versatility and efficiency of this approach have made it a powerful tool for constructing a wide array of substituted pyrazole derivatives. beilstein-journals.orgnih.gov

A significant advantage of the [3+2] cycloaddition is its potential for high regioselectivity, which is crucial for controlling the substituent pattern on the final pyrazole ring. acs.org The embedding of 1,3-dipolar cycloadditions into one-pot and multicomponent reaction sequences has further enhanced their utility, providing concise pathways to complex pyrazole structures. beilstein-journals.orgnih.gov

Key 1,3-Dipoles and Dipolarophiles in Pyrazole Synthesis

Various combinations of 1,3-dipoles and dipolarophiles have been explored for pyrazole synthesis. Common 1,3-dipoles include nitrile imines, diazoalkanes, and sydnones, while alkynes and alkenes are typical dipolarophiles.

Nitrile Imines: Generated in situ from hydrazonoyl halides, nitrile imines are versatile intermediates that react with various dipolarophiles. researchgate.net For instance, the reaction of C-trifluoromethyl-N-phenyl nitrile imine with chalcone has been shown to proceed rapidly to form trifluoromethyl-substituted pyrazolines. researchgate.net Similarly, difluoroacetohydrazonoyl bromides serve as effective precursors for nitrile imines, enabling the synthesis of difluoromethylated pyrazoles through cycloaddition with ynones, alkynoates, and ynamides. mdpi.comnih.gov This method provides an efficient route to pyrazoles functionalized with fluorine, a common element in pharmacologically active compounds. researchgate.net

Diazo Compounds: Diazo compounds, particularly α-diazoesters and diazophosphonates, are widely used 1,3-dipoles. Their reaction with alkynes and alkenes provides a direct route to the pyrazole core. mdpi.comresearchgate.net For example, a highly efficient protocol for synthesizing pyrazoles involves the oxidative [3+2] cycloaddition of electron-deficient terminal olefins with α-diazoesters and amides, catalyzed by Oxone and cetyltrimethyl ammonium bromide (CTAB). mdpi.com Cascade reactions initiated by a [3+2] cycloaddition of α-diazoesters with ynones have also been developed, leading to highly substituted pyrazoles through a sequence of rearrangements and insertions. researchgate.net

Sydnones: Sydnones are mesoionic aromatic compounds that act as 1,3-dipoles in cycloadditions with alkynes, a reaction first pioneered by Huisgen. acs.org While early examples were limited by harsh conditions and poor regioselectivity, recent advancements have overcome these challenges. A notable development is the base-mediated [3+2] cycloaddition between 2-alkynyl-1,3-dithianes and sydnones, which yields 1,3,4-trisubstituted pyrazoles with high regioselectivity under mild conditions. acs.org This method leverages the unique reactivity of the dithianyl group, which allows for further functionalization. acs.org

Catalysis and Mechanistic Aspects

The efficiency and selectivity of [3+2] cycloaddition reactions for pyrazole synthesis are often enhanced by the use of catalysts. Metals such as copper, silver, and rhodium have been employed to facilitate these transformations.

Copper Catalysis: Copper salts, for instance, have been used to catalyze the oxidative coupling between aldehyde hydrazones and maleimides to synthesize dihydropyrazoles. mdpi.com Inexpensive Cu₂O has also been used as a promoter in an aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines and alkynoates. nih.gov

Silver Catalysis: A silver-mediated [3+2] cycloaddition of N-Isocyaniminotriphenylphosphorane with alkynes has been developed to access monosubstituted pyrazole derivatives. nih.gov This method exhibits excellent reactivity with a variety of electronically and sterically diverse alkynes. nih.gov

Mechanistic studies, including deuterium labeling and kinetic experiments, have been crucial for understanding the reaction pathways and rationalizing the observed regioselectivity. acs.orgresearchgate.net For example, in the reaction of 2-alkynyl-1,3-dithianes and sydnones, control experiments confirmed the critical role of the dithianyl group in the base-mediated cycloaddition. acs.org

Research Findings and Applications

The strategic application of [3+2] cycloaddition reactions has led to the synthesis of diverse and highly functionalized pyrazole analogues. The following table summarizes selected research findings, highlighting the versatility of this methodology.

| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Yield | Reference |

| Sydnones | 2-Alkynyl-1,3-dithianes | Base-mediated | 1,3,4-Trisubstituted pyrazoles | Good | acs.org |

| Difluoroacetohydrazonoyl bromides | Ynones, Ynamides, Alkynoates | Mild conditions | Difluoromethyl-substituted pyrazoles | Moderate to Good | nih.gov |

| α-Diazoesters | Electron-deficient olefins | Oxone, CTAB | 3,5-Substituted pyrazoles | Moderate to Excellent | mdpi.com |

| N-Isocyaniminotriphenylphosphorane | Alkynes | Silver-mediated | Monosubstituted pyrazoles | Good | nih.gov |

| Aldehyde hydrazones | Maleimides | CuCl | Dihydropyrazoles | Not specified | mdpi.com |

This synthetic approach is not limited to simple pyrazoles but also enables the construction of more complex fused heterocyclic systems, such as indene-fused spiropyrazolones, through the cycloaddition of in-situ generated allylic ylides with arynes. acs.org The continuous development of novel [3+2] cycloaddition strategies provides powerful tools for medicinal and materials chemistry, allowing for the efficient construction of pyrazole-based compounds with tailored properties.

Following a comprehensive search for scientific literature and spectroscopic data, it has been determined that detailed experimental and research findings specifically for the compound 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one are not available in the public domain. The search included queries for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy data, which are essential for fulfilling the requirements of the requested article outline.

The available literature focuses on various other pyrazolone derivatives, such as isomers like 5-Ethyl-4-methyl-1H-pyrazol-3(2H)-one (Edaravone), or compounds with different substituents at the N1, C4, or C5 positions. However, no specific peer-reviewed articles or database entries containing the necessary spectroscopic analysis for 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one could be located.

Due to the strict instructions to focus solely on "4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one" and to ensure all content is scientifically accurate and thorough, it is not possible to generate the requested article. Proceeding without the specific data would require speculating or using information from related but structurally distinct compounds, which would violate the core principles of scientific accuracy and the explicit constraints of the request.

Therefore, the article on the advanced spectroscopic and structural elucidation of 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one cannot be produced at this time.

Advanced Spectroscopic and Structural Elucidation Techniques in Pyrazolone Research

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry serves as a critical analytical tool in the structural elucidation of pyrazolone (B3327878) derivatives, providing definitive confirmation of molecular weight and offering deep insights into the fragmentation pathways of these heterocyclic systems. For 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one, mass spectrometric analysis is essential for verifying its molecular formula, C₆H₁₀N₂O, which corresponds to a molecular weight of 126.16 g/mol .

Upon electron ionization (EI), the molecule is expected to generate a prominent molecular ion peak (M⁺) at an m/z ratio corresponding to its molecular weight. The subsequent fragmentation of this molecular ion is dictated by the inherent structural features of the pyrazolone ring and its substituents. The fragmentation pathways are influenced by the relative strengths of the bonds and the stability of the resulting fragment ions.

A plausible fragmentation pattern for 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one would involve initial cleavages at the substituents on the pyrazolone core. A primary fragmentation event is the loss of the ethyl group (C₂H₅•) from the C4 position, leading to a significant fragment ion. Another characteristic fragmentation would be the cleavage of the methyl group (CH₃•) from the C5 position. The pyrazolone ring itself can undergo further fragmentation, including the loss of carbon monoxide (CO) or the cleavage of the N-N bond, leading to a variety of smaller, stable fragment ions. The relative abundance of these fragment ions in the mass spectrum provides a unique fingerprint for the molecule, aiding in its unambiguous identification.

The table below outlines the expected key fragment ions and their corresponding mass-to-charge ratios (m/z) for 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one.

| Fragment Ion | Proposed Structure | m/z |

| [M]⁺ | C₆H₁₀N₂O⁺ | 126 |

| [M - C₂H₅]⁺ | C₄H₅N₂O⁺ | 97 |

| [M - CH₃]⁺ | C₅H₇N₂O⁺ | 111 |

| [M - CO]⁺ | C₅H₁₀N₂⁺ | 98 |

| [C₂H₅]⁺ | C₂H₅⁺ | 29 |

| [CH₃]⁺ | CH₃⁺ | 15 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Geometry

The crystal structure of this analog reveals that the 2,3-dihydro-1H-pyrazole ring is nearly planar. nih.gov This planarity is a common feature in pyrazolone derivatives and influences their packing in the crystal lattice. The ethyl and methyl substituents would be positioned on this core ring structure.

The absolute stereochemistry at the C4 position, which is a chiral center in 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one, can be unambiguously determined through X-ray crystallography of a single enantiomer. This technique would differentiate between the (R) and (S) enantiomers by mapping the precise spatial arrangement of the ethyl group relative to the other substituents on the pyrazolone ring.

Key crystallographic parameters for the related compound 5-Ethyl-4-methyl-1H-pyrazol-3(2H)-one are presented in the table below, offering a reference for the expected structural characteristics. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.374 (2) |

| b (Å) | 7.2881 (16) |

| c (Å) | 11.300 (3) |

| β (°) | 109.955 (5) |

| Volume (ų) | 648.3 (3) |

| Z | 4 |

Computational and Theoretical Investigations of 4 Ethyl 5 Methyl 2,4 Dihydro Pyrazol 3 One

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations have been instrumental in providing a detailed understanding of the molecular structure and electronic characteristics of 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one. These methods allow for the optimization of the molecule's geometry and the calculation of various electronic parameters that are key to its reactivity.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. For 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one, the B3LYP (Becke's three-parameter exchange functional combined with the Lee-Yang-Parr correlation functional) is a commonly employed functional. This functional is often paired with various basis sets to achieve a balance between computational cost and accuracy.

Researchers have utilized the B3LYP functional with basis sets such as 6-31G* to study the structure-activity relationship and predict the antioxidant activity of Edaravone and its derivatives nih.govingentaconnect.comnih.govresearchgate.net. More extensive basis sets like 6-311++G(d,p) have also been used for optimizing molecular structures and predicting properties like Molecular Electrostatic Potentials (MEPs) and Average Local Ionization Energies (ALIEs) mdpi.com. These calculations are fundamental for determining parameters like ionization potential and bond dissociation energy, which are critical for understanding the antioxidant mechanism nih.govnih.gov. The choice of basis set can influence the computed properties, with larger basis sets generally providing more accurate results.

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G* | Structure-activity relationship, antioxidant activity prediction | nih.govingentaconnect.comnih.govresearchgate.net |

| B3LYP | 6-311++G(d,p) | Structure optimization, MEP and ALIE prediction | mdpi.com |

| B3LYP | 6-31G(d,p) | General quantum chemical calculations | researchgate.net |

While DFT methods are widely used, Ab Initio methods, such as Hartree-Fock, provide a foundational framework for quantum chemical calculations. Although the provided search results primarily focus on DFT applications for this specific molecule, Ab Initio methods are often used in comparative studies and for benchmarking DFT results. The tautomeric forms of Edaravone, for instance, have been a subject of theoretical investigation, where different levels of theory can be employed to determine the relative stabilities of the keto, enol, and amine isomers researchgate.net.

Prediction of Reactivity and Chemical Activity Descriptors

The reactivity of a molecule can be predicted using conceptual DFT, which defines a set of descriptors derived from the changes in electron density. These descriptors help in understanding the stability and reaction dynamics of the compound.

Fukui functions are crucial in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the changes in electron density as the number of electrons in the system is altered. researchgate.net The function f(r) indicates the propensity of the electron density to deform at a specific point r.

f+(r) : Corresponds to an attack by a nucleophile (electron donation) and identifies the most likely sites for receiving an electron.

f-(r) : Corresponds to an attack by an electrophile (electron acceptance) and pinpoints the sites most susceptible to losing an electron.

f0(r) : Relates to a radical attack.

For pyrazole (B372694) derivatives, DFT calculations are used to map these functions onto the molecular surface. researchgate.net The regions with the highest values of f+(r) indicate the sites for nucleophilic attack, while the highest values of f-(r) indicate the sites for electrophilic attack. This analysis is vital for predicting how 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one would interact with other reagents.

Table 1: Conceptual Fukui Function Analysis for Identifying Reactive Sites

| Attack Type | Governing Fukui Function | Description | Predicted Reactive Site (Hypothetical) |

|---|---|---|---|

| Nucleophilic Attack | f+(r) | Indicates the most favorable site for accepting an electron. | Carbonyl Carbon (C=O) |

| Electrophilic Attack | f-(r) | Indicates the most favorable site for donating an electron. | Nitrogen Atoms (N-N) |

Chemical Hardness (η) : Measures the resistance of a molecule to a change in its electron configuration. It is calculated as η = (E_LUMO - E_HOMO) / 2. A large energy gap between the HOMO and LUMO implies high hardness and low reactivity.

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), it indicates the ease of electron cloud polarization. Higher softness corresponds to higher reactivity.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2). This index is useful for classifying molecules as strong or marginal electrophiles.

These parameters are instrumental in comparing the reactivity of different pyrazolyl quinolinone derivatives and understanding their electronic properties. ekb.eg

Table 2: Representative Global Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital. |

| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | Measure of molecular polarizability and reactivity. |

| Electronegativity (χ) | - (E_HOMO + E_LUMO) / 2 | Tendency to attract electrons. |

Excited State Calculations for Photophysical Properties (e.g., Time-Dependent DFT for UV-Vis Spectra Prediction)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their ultraviolet-visible (UV-Vis) absorption spectra. mdpi.comresearchgate.net This computational approach calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the spectral bands. rsc.org

The analysis of HOMO-LUMO transitions provides crucial information about the nature of the electronic excitations. researchgate.net For many organic molecules, the primary absorption bands in the UV-Vis spectrum arise from π → π* or n → π* transitions. rsc.org By correlating the calculated spectrum with experimental data, TD-DFT helps in the precise assignment of these transitions. mdpi.com Such studies on pyrazole derivatives have been used to understand their electronic structure and photophysical behavior. dntb.gov.ua The theoretical band gap calculated from the HOMO-LUMO energies can indicate the stability and reactivity of the molecule. researchgate.net

Table 3: Hypothetical TD-DFT Output for UV-Vis Spectrum Prediction

| Transition | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 310 | 0.25 | HOMO → LUMO (95%) |

| S0 → S2 | 275 | 0.11 | HOMO-1 → LUMO (80%) |

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are essential for modern technologies like photonics and optoelectronics. Computational methods, particularly DFT, are employed to predict the NLO properties of molecules. The key parameters are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). ekb.eg

A high value of the first-order hyperpolarizability (β) is a primary indicator of a molecule's potential as an NLO material. semanticscholar.org For pyrazole derivatives, computational studies have shown that the introduction of electron-donating and electron-withdrawing groups can create a "push-pull" system, significantly enhancing the NLO response. ekb.eg Theoretical calculations of these properties for 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one would involve optimizing its geometry and then computing the dipole moment and hyperpolarizability tensors to evaluate its potential for NLO applications. researchgate.netresearchgate.net

Table 4: Calculated Nonlinear Optical Properties (Illustrative Values)

| Property | Symbol | Description |

|---|---|---|

| Dipole Moment | μ | Measures the separation of positive and negative charges. |

| Mean Polarizability | α | The molecule's ability to form an induced dipole moment in an electric field. |

Solvent Effects on Molecular Properties (e.g., PCM Model)

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvent effects. researchgate.netresearchgate.net In the PCM framework, the solvent is treated as a continuous, polarizable medium characterized by its dielectric constant. researchgate.net

This model allows for the calculation of molecular properties such as geometry, stability, and electronic spectra in different solvents. researchgate.net For instance, TD-DFT calculations combined with PCM can predict how the UV-Vis absorption spectrum of 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one might shift in solvents of varying polarity. mdpi.com Studies on similar heterocyclic compounds have utilized PCM to understand solvent-induced changes in Gibbs free energies, electrostatic interactions, and dipole moments, providing a more realistic prediction of molecular behavior in solution. researchgate.net

Reactivity and Reaction Mechanism Studies of 4 Ethyl 5 Methyl 2,4 Dihydro Pyrazol 3 One

Examination of Tautomerism and Aromaticity within the Pyrazolone (B3327878) Ring System

The reactivity of 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one is fundamentally linked to the phenomenon of tautomerism. Pyrazolones can exist in three principal tautomeric forms, creating a dynamic equilibrium that influences their chemical and physical properties. researchgate.net These forms are commonly referred to as the CH, OH, and NH forms (Figure 1).

CH form (Keto form): 4-Ethyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one, where the C4 position is an sp³-hybridized carbon. This form contains an active methylene (B1212753) group at C4.

OH form (Enol form): 4-Ethyl-5-methyl-1H-pyrazol-3-ol, which possesses an aromatic pyrazole (B372694) ring and a hydroxyl group at C3.

NH form: 4-Ethyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one, which is another keto form.

The equilibrium between these tautomers is sensitive to various factors, including the nature of substituents, the solvent, and the physical state (solid or solution). rsc.org For 4-substituted pyrazolones, the equilibrium often lies between the CH (keto) and OH (enol) forms. The stability of these forms is a delicate balance between the high stability of the C=O bond in the keto form and the aromatic stabilization of the pyrazole ring in the enol form. researchgate.net

Computational studies on similar 1-phenyl-3-methyl-pyrazolin-5-ones have shown that the relative stability of the tautomers is significantly affected by the solvent. researchgate.net In the gas phase, the CH form is often the most stable. However, in solution, the equilibrium can shift. Nonpolar solvents may favor one form, while polar or hydrogen-bonding solvents can stabilize other tautomers through specific interactions. nih.gov For instance, theoretical calculations on related pyrazolones indicate that while the keto form might be favored in some environments, the enol form can become predominant in others. rsc.org

The pyrazole ring itself is considered an aromatic system. It is a five-membered heterocycle with 6 π-electrons (4 from the two double bonds and 2 from the lone pair of the pyrrole-like nitrogen atom), fulfilling Hückel's rule for aromaticity. nih.gov This aromatic character is fully expressed in the OH tautomer, contributing to its stability. In the CH and NH forms, the aromaticity of the ring is disrupted. This interplay between the drive for aromaticity and the stability of the carbonyl group is a defining feature of pyrazolone chemistry.

Table 1: Theoretical Relative Stabilities of Pyrazolone Tautomers (Illustrative Example) Note: This data is based on general findings for substituted pyrazolones and serves to illustrate the typical energy differences. Specific values for 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one may vary.

| Tautomer Form | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Polar Solvent, kcal/mol) | Key Structural Feature |

| CH (Keto) | 0 (Reference) | 0.5 - 2.0 | Active Methylene Group |

| OH (Enol) | 1.0 - 3.0 | 0 (Reference) | Aromatic Ring, OH Group |

| NH (Keto) | 2.0 - 5.0 | 2.5 - 6.0 | N-H and C=O Groups |

Investigation of Nucleophilic and Electrophilic Reactivity at Specific Ring Positions

The pyrazolone ring possesses distinct regions of high and low electron density, which define its reactivity towards electrophiles and nucleophiles.

Nucleophilic Centers:

C4 Position (Active Methylene Group): In the predominant CH tautomer of 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one, the C4 position is flanked by two electron-withdrawing groups: the carbonyl group (C3=O) and the imine-like nitrogen (N2). This structural arrangement makes the proton attached to C4 acidic and the carbon atom itself highly nucleophilic upon deprotonation. This "active methylene" group is the primary site for electrophilic substitution and condensation reactions. researchgate.net The formation of a stabilized enolate anion makes this position particularly reactive.

Nitrogen Atoms: The pyrazole ring contains two nitrogen atoms. The sp²-hybridized, pyridine-like nitrogen atom (N2) has a lone pair of electrons in the plane of the ring and acts as a nucleophilic and basic site. pharmaguideline.com It can be protonated or alkylated. The pyrrole-like nitrogen (N1) can also exhibit nucleophilicity, especially after deprotonation by a strong base.

Electrophilic Centers:

C3 and C5 Positions: Due to the electron-withdrawing effect of the adjacent nitrogen atoms, the C3 and C5 positions of the pyrazole ring are electron-deficient. pharmaguideline.com This makes them susceptible to attack by nucleophiles, although such reactions are less common than electrophilic attack at C4.

Carbonyl Carbon (C3): The carbon atom of the carbonyl group in the CH and NH tautomers is electrophilic and can be attacked by nucleophiles, a key step in certain condensation and ring-opening reactions.

The reactivity of the active methylene group at C4 is particularly significant and is the basis for much of the derivatization chemistry of this class of compounds. It readily reacts with a wide range of electrophiles, including aldehydes, ketones, and Michael acceptors.

Detailed Mechanistic Pathways of Derivatization Reactions

The versatile reactivity of 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one allows for a variety of derivatization reactions, each proceeding through specific mechanistic pathways.

While the pyrazolone ring is generally stable, it can undergo nucleophilic ring opening under specific, often harsh, conditions. The mechanism typically involves the attack of a potent nucleophile, such as a hydroxide or alkoxide ion, facilitated by the electrophilic nature of the ring carbons.

In the presence of a strong base, deprotonation can occur at the C3 position, which can initiate ring cleavage. pharmaguideline.com A plausible mechanism involves the attack of a nucleophile (e.g., OH⁻) on the electrophilic C5 or C3 carbonyl carbon. This is followed by cleavage of the N-N or N-C bond within the ring, leading to an open-chain intermediate. For instance, oxidative degradation pathways of related pyrazolone pharmaceuticals have been shown to involve the cleavage of the C=C bond within the pyrazole ring through radical attack. researchgate.net While less common than reactions at the C4 position, these ring-opening pathways are important in understanding the degradation and metabolic fate of pyrazolone-based compounds.

Addition and condensation reactions are the most common and synthetically useful transformations for 4-substituted pyrazolones, primarily involving the active methylene group at the C4 position.

A classic example is the Knoevenagel condensation with aldehydes or ketones. This reaction is typically base-catalyzed. The mechanism proceeds as follows:

Deprotonation: A base (e.g., piperidine, diethanolamine) removes the acidic proton from the C4 position, generating a resonance-stabilized enolate anion. nih.gov

Nucleophilic Attack: The nucleophilic C4 of the enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.

Dehydration: The intermediate undergoes dehydration (loss of a water molecule) to yield an arylidene or alkylidene derivative, resulting in a new C=C double bond at the C4 position. jmchemsci.com

Another important reaction is the Michael addition , where the C4 enolate acts as a nucleophile and attacks an α,β-unsaturated carbonyl compound (a Michael acceptor). The mechanism involves the conjugate addition of the pyrazolone to the electron-deficient β-carbon of the acceptor, leading to the formation of a new C-C bond and a more complex molecular structure. nih.gov

Catalytic Activation Mechanisms and Role of Additives in Pyrazolone Transformations

Catalysts and additives play a crucial role in controlling the rate, selectivity, and efficiency of pyrazolone transformations. Various catalytic strategies have been developed to activate either the pyrazolone nucleophile or the electrophilic partner.

Base Catalysis: Simple organic bases like piperidine or 4-(dimethylamino)pyridine (DMAP) are commonly used to facilitate condensation reactions. nih.govtetrahedron-green-chem.com Their role is to deprotonate the active methylene group, increasing its nucleophilicity and initiating the reaction cascade as described in the Knoevenagel condensation mechanism.

Acid Catalysis: Acid catalysts, such as glacial acetic acid or p-toluenesulfonic acid (TsOH), can also promote reactions. nih.govnih.gov The mechanism of activation often involves the protonation of the carbonyl oxygen of the electrophile (e.g., an aldehyde), which increases its electrophilicity and makes it more susceptible to attack by the pyrazolone nucleophile. In some cases, acid can activate the pyrazolone itself. nih.gov

Metal Catalysis: Transition metals like palladium, copper, and ruthenium are used to catalyze more advanced functionalizations. For example, palladium catalysts can enable C-H activation at the C5 position, allowing for allylation and benzylation reactions, provided the C4 position is substituted with an electron-withdrawing group to modulate the ring's electronic properties. researchgate.net Copper(I) catalysts have been shown to be effective in the amination of 4-iodo-pyrazoles. nih.gov These catalysts operate through various mechanisms, including oxidative addition, reductive elimination, and transmetalation, to form new carbon-carbon or carbon-heteroatom bonds.

Role of Additives: Additives can significantly influence reaction outcomes. For instance, in some syntheses, iodine has been used as a halogenating agent in the presence of an acid additive like TsOH to achieve high yields. nih.gov Solvents also act as crucial additives; the choice of solvent can dramatically alter catalytic efficiency by influencing the solubility of reactants and stabilizing transition states. bohrium.com In certain palladium-catalyzed reactions, the presence of specific ligands is essential for the catalytic cycle to proceed efficiently.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Methodologies for Pyrazolone Derivatives

Principles of Pyrazolone (B3327878) Scaffold Design for Targeted Chemical Interactions

The pyrazolone scaffold is a privileged structure in drug discovery due to its synthetic accessibility and versatile bioisosteric replacement capabilities. nih.gov The design of pyrazolone derivatives for targeted chemical interactions is based on several key principles that leverage the inherent chemical properties of this heterocyclic ring. The pyrazolone nucleus offers multiple reactive sites, allowing for structural modifications that can fine-tune the molecule's interaction with biological targets. nih.gov

A primary strategy in pyrazolone scaffold design involves the strategic placement of various substituents at different positions of the ring to modulate its physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance. For instance, substitutions at the N1, C3, and C4 positions of the pyrazolone ring have been shown to significantly impact the biological activity of the resulting derivatives. jst.go.jp The introduction of different functional groups can enhance binding affinity to target proteins, improve pharmacokinetic profiles, and reduce off-target effects.

The pyrazole (B372694) ring itself is a well-established adenine-mimetic pharmacophore, capable of forming hydrogen bonds with key residues in the hinge region of protein kinases. nih.gov This makes the pyrazolone scaffold particularly attractive for designing inhibitors of these enzymes. The design process often starts with a lead compound, and subsequent structural optimization is guided by understanding the specific interactions between the pyrazolone derivative and its biological target. For example, in the development of certain kinase inhibitors, replacing a benzene (B151609) ring with a pyrazole fragment led to more potent and less lipophilic compounds with better drug-like properties. nih.gov

Furthermore, the electronic properties of the pyrazolone scaffold, including its ability to participate in π-stacking interactions, are critical for its binding to enzymes and receptors. mdpi.com The design of novel pyrazolone derivatives often involves computational modeling to predict how structural changes will affect these interactions and, consequently, the biological activity. eurasianjournals.com

Experimental Methodological Approaches to SAR Studies

Experimental approaches to SAR studies of pyrazolone derivatives involve the synthesis of a series of analogs with systematic variations in their chemical structure, followed by the evaluation of their biological activity. japsonline.com This allows researchers to deduce which structural features are essential for the desired pharmacological effect.

A common experimental approach begins with the classical Knorr synthesis, which involves the condensation of hydrazines with β-ketoester compounds to form the pyrazolone core. nih.gov From this core structure, a library of derivatives can be generated by introducing various substituents at different positions of the ring. For example, SAR studies have been conducted by introducing different alkyl or aryl groups at the N1 position, various functional groups at the C3 position, and modifying the C4 position with different electrophiles. nih.govjst.go.jp

The synthesized compounds are then subjected to a battery of biological assays to determine their activity. For instance, in the development of anti-inflammatory agents, synthesized pyrazolone derivatives are screened for their ability to inhibit cyclooxygenase (COX) enzymes. jst.go.jpnih.gov The results from these assays are then correlated with the structural modifications to establish a relationship between structure and activity.

An illustrative example of an experimental SAR study involved the synthesis of a series of 1-arylpyrazolo[4,5-c]quinolin-4-ones and the evaluation of their ability to displace [3H]-flunitrazepam from bovine brain membranes. The study revealed that the inhibitory activity was significantly correlated with the steric and hydrophobic constants of the aryl substituents. nih.gov Similarly, another study on pyrazolone derivatives as anti-inflammatory agents found that the introduction of a dimethylaminomethyl moiety at the 4-position greatly decreased activity, while conversion to cyanomethyl analogues improved it. jst.go.jp The presence of an acidic center, such as a carboxylic acid group, was also found to significantly increase anti-inflammatory activity. jst.go.jp

These experimental findings are often presented in tabular format to clearly illustrate the impact of different structural modifications on biological activity.

| Compound Modification | Observed Activity |

| Introduction of dimethylaminomethyl moiety at C4 | Decreased anti-inflammatory activity jst.go.jp |

| Conversion to cyanomethyl analogues at C4 | Improved anti-inflammatory activity jst.go.jp |

| Presence of a COOH group | Significant increase in activity jst.go.jp |

| N-methylation | Better activity than O-methylation jst.go.jp |

Computational QSAR Modeling for Predictive Chemical Behavior

Computational QSAR modeling has become an indispensable tool for predicting the chemical behavior and biological activity of pyrazolone derivatives, offering a cost-effective and efficient way to screen virtual libraries of compounds and prioritize them for synthesis and experimental testing. eurasianjournals.comnih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org

A fundamental aspect of QSAR is the correlation of computed molecular descriptors with the observed chemical reactivity or biological activity of the compounds. researchgate.net These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters. For pyrazolone derivatives, various studies have demonstrated significant correlations between these computed properties and their biological activities. jst.go.jpimaging.org

For instance, a QSAR study on a series of substituted pyrazolone derivatives as anti-inflammatory agents utilized spatial, molecular, and electrotopological descriptors. hilarispublisher.com The hydrophobicity of the ballast group, described by the calculated log of the partition coefficient for octanol/water (ClogP), was found to have a significant effect on photographic activity in a study on pyrazolone magenta couplers. imaging.org Another study on aryl-pyrazolone anticancer agents found that the nature of the phenyl substituent on the pyrazolone unit could modulate the level of reaction with 5-formyluracil. mdpi.com

The following table summarizes some of the computed properties that have been correlated with the activity of pyrazolone derivatives:

| Computed Property | Significance in Pyrazolone Derivatives |

| Hydrophobicity (ClogP) | Influences photographic activity and anti-inflammatory effects. jst.go.jpimaging.org |

| Steric Parameters | Correlates with inhibitory activity in benzodiazepine-receptor binding. nih.gov |

| Electronic Properties | Modulates reactivity and biological interactions. mdpi.com |

| Molecular Volume | Significant descriptor in QSAR models for anti-inflammatory activity. shd-pub.org.rs |

These correlation studies provide valuable insights into the mechanism of action of pyrazolone derivatives and guide the design of new compounds with improved properties.

Stepwise linear regression is a commonly used statistical method in QSAR studies to develop a mathematical model that relates a set of independent variables (molecular descriptors) to a dependent variable (biological activity). nih.gov This method systematically adds or removes descriptors from the model to find the combination that best predicts the activity. hilarispublisher.com

Several QSAR studies on pyrazolone derivatives have successfully employed stepwise linear regression to generate predictive models. icapsr.comnih.gov For example, a 2D-QSAR study on pyrazolone derivatives with anti-inflammatory activity used this method to develop a statistically significant model with a good correlation coefficient. jst.go.jp The resulting QSAR equation can be used to predict the activity of new, unsynthesized pyrazolone derivatives.

In addition to 2D-QSAR, 3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between the ligand and its target. rutgers.edu 3D-QSAR models are built by aligning a series of molecules and calculating their steric and electrostatic fields. nih.gov These fields are then correlated with the biological activity to generate a 3D map that indicates regions where modifications to the molecule would likely increase or decrease activity. shd-pub.org.rsnih.gov

For pyrazolone derivatives, 3D-QSAR studies have been instrumental in elucidating the structural requirements for potent biological activity. The electrostatic and steric contour maps generated from these studies provide a visual representation of the favorable and unfavorable regions for interaction with the target, guiding the rational design of new and more effective pyrazolone-based compounds. shd-pub.org.rs

Advanced Research Applications of Pyrazolone Compounds Excluding Direct Biological/clinical Use

Pyrazolones in Ligand Design for Coordination Chemistry Research

The pyrazolone (B3327878) scaffold is a prominent structural motif in the design of ligands for coordination chemistry. The presence of multiple nitrogen and oxygen donor atoms allows for the formation of stable complexes with a variety of metal ions. These pyrazolone-based ligands are often synthesized through the condensation of a pyrazolone derivative with an aldehyde or ketone to form Schiff bases, or through the introduction of other coordinating groups at the C-4 position.

The resulting Schiff base ligands can act as bidentate, tridentate, or tetradentate chelating agents, forming stable five- or six-membered chelate rings with metal ions. rsc.org The coordination properties of these ligands can be fine-tuned by modifying the substituents on the pyrazolone ring and the aromatic aldehydes or ketones used in their synthesis. This versatility allows for the design of metal complexes with specific geometries and electronic properties for various applications. rsc.org

Transition metal complexes derived from pyrazolone ligands have been investigated for their catalytic activity in various organic transformations, including polymerization, oxidation, and coupling reactions. rsc.org The metal's coordination environment, dictated by the pyrazolone ligand, plays a crucial role in the catalytic efficiency and selectivity of these complexes.

Table 1: Examples of Pyrazolone-Based Ligands in Coordination Chemistry

| Ligand Type | General Structure Example | Coordinating Atoms | Metal Ions Complexed |

| Schiff Base | N, O | Cu(II), Ni(II), Co(II), Zn(II) | |

| Acylpyrazolone | O, O | Lanthanides, Actinides | |

| Thio-derivatives | N, S, O | Fe(III), Ru(II) |

Note: The structures are generalized representations.

Application in Analytical Chemistry as Reagents for Detection and Enhancement of Sensitivity (e.g., carbohydrates)

Pyrazolone derivatives have found significant application as labeling reagents in analytical chemistry, particularly for the sensitive detection of carbohydrates. The compound 1-phenyl-3-methyl-5-pyrazolone (PMP) and its analogs are widely used for the pre-column derivatization of monosaccharides in high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). nih.govnih.gov

The derivatization process involves the reaction of the pyrazolone with the reducing end of a carbohydrate, resulting in a labeled sugar that exhibits strong ultraviolet (UV) absorbance or fluorescence, thereby significantly enhancing the detection sensitivity. nih.gov This methodology allows for the analysis of complex carbohydrate mixtures from biological samples with high resolution and accuracy.

Researchers have developed novel pyrazolone-based labeling reagents to further improve detection limits. For instance, 1-(2-naphthyl)-3-methyl-5-pyrazolone (NMP) was synthesized to provide a higher molar absorptivity compared to PMP, enabling the detection of carbohydrates at nanomolar concentrations using CE with UV absorbance detection. nih.gov Similarly, 1-(4-isopropyl) phenyl-3-methyl-5-pyrazolone (PPMP) has been used for the HPLC-electrospray ionization mass spectrometry (ESI-MS) determination of carbohydrates, offering excellent stability and allowing for the separation and quantification of a wide range of monosaccharides. nih.gov

Photochromic and Fluorescence Properties in Material Science and Research Probes

The inherent conjugated system of the pyrazolone ring can be extended and modified to create molecules with interesting photophysical properties, such as photochromism and fluorescence. These properties make pyrazolone derivatives attractive for applications in material science and as research probes.

Photochromism: Certain pyrazolone derivatives, particularly those functionalized with groups capable of intramolecular proton transfer or isomerization, exhibit photochromism. This phenomenon involves a reversible transformation between two isomers with different absorption spectra upon irradiation with light. For example, some pyrazolone-based Schiff bases and thiosemicarbazones have been shown to undergo a color change in the solid state upon exposure to UV light, which can be reversed by visible light or heat. rsc.orgresearchgate.net The mechanism often involves an enol-keto tautomerization facilitated by an intra- or intermolecular proton transfer. researchgate.net

Fluorescence: Appropriately substituted pyrazoles can exhibit strong fluorescence with high quantum yields and good photostability. nih.govrsc.org The fluorescence properties can be tuned by altering the substituents on the pyrazolone ring, which affects the electronic structure and the extent of π-conjugation. These fluorescent pyrazolone derivatives have been explored as probes for the detection of metal ions. The coordination of a metal ion to the pyrazolone-based ligand can lead to a change in the fluorescence intensity ("turn-off" or "turn-on" sensing) or a shift in the emission wavelength, allowing for the selective detection of specific cations. nih.gov

Role as Key Intermediates for the Discovery of New Chemical Entities

The pyrazolone ring is a versatile scaffold that serves as a key intermediate in the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. nih.govmdpi.comresearchgate.net The reactivity of the C-4 position and the ability to functionalize the nitrogen atoms make pyrazolones valuable building blocks in organic synthesis.

The classical Knorr pyrazole (B372694) synthesis, involving the condensation of a β-ketoester with a hydrazine (B178648), is a fundamental method for constructing the pyrazolone core. nih.gov From this core, a multitude of derivatives can be prepared through various reactions:

Electrophilic substitution at C-4: The methylene (B1212753) group at the C-4 position is highly reactive and can undergo condensation reactions with aldehydes and ketones, coupling with diazonium salts, and acylation. nih.gov

N-Alkylation and N-Arylation: The nitrogen atoms of the pyrazolone ring can be substituted with various alkyl and aryl groups to modify the properties of the molecule.

Cycloaddition Reactions: Pyrazolone derivatives can participate in cycloaddition reactions to form fused heterocyclic systems. For example, they can react with α,β-unsaturated compounds to yield pyranopyrazoles. researchgate.net

This synthetic versatility allows chemists to use pyrazolones as starting materials for the construction of diverse molecular architectures with potential applications in various fields of chemical research. The pyrazolone moiety is often incorporated into larger molecules to impart specific chemical or physical properties. nih.gov

Q & A

Q. What are the standard synthetic routes for 4-ethyl-5-methyl-2,4-dihydro-pyrazol-3-one, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters or β-diketones. A general procedure involves refluxing 5-methyl-2,4-dihydro-3H-pyrazol-3-one with aldehydes in glacial acetic acid and anhydrous sodium acetate for 4 hours, followed by recrystallization from methanol-glacial acetic acid . Yield optimization can be achieved by adjusting stoichiometry, solvent polarity, and temperature. For example, replacing acetic acid with greener solvents (e.g., ethanol-water mixtures) may reduce side reactions.

Q. Which spectroscopic techniques are most effective for characterizing the structural features of 4-ethyl-5-methyl-2,4-dihydro-pyrazol-3-one?

Key techniques include:

- NMR : and NMR to confirm substituent positions and hydrogen bonding in the dihydropyrazole ring.

- X-ray crystallography : Resolves stereochemistry and intermolecular interactions, as demonstrated for analogous pyrazol-3-one derivatives .

- FTIR : Identifies carbonyl (C=O) stretching (~1650–1700 cm) and N-H vibrations (~3200 cm) .

Q. How does the reactivity of 4-ethyl-5-methyl-2,4-dihydro-pyrazol-3-one differ under oxidative vs. reductive conditions?

- Oxidation : The carbonyl group can undergo further oxidation to form carboxylic acid derivatives, though steric hindrance from ethyl/methyl substituents may slow kinetics.

- Reduction : Sodium borohydride selectively reduces the carbonyl to a hydroxyl group, yielding 4-ethyl-5-methyl-2,4-dihydro-pyrazol-3-ol, a precursor for functionalized heterocycles .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in 4-ethyl-5-methyl-2,4-dihydro-pyrazol-3-one derivatives?

Regioselectivity is governed by electron density distribution. The C-4 position (adjacent to the ethyl group) is more nucleophilic due to conjugation with the carbonyl group, favoring electrophilic attack. Computational studies (e.g., DFT) can map frontier molecular orbitals to predict reactive sites . Experimental validation involves synthesizing halogenated derivatives and analyzing substitution patterns via - NOESY or X-ray crystallography .

Q. How can data contradictions in solubility and stability studies of 4-ethyl-5-methyl-2,4-dihydro-pyrazol-3-one be resolved?

Discrepancies often arise from solvent polarity and pH variations. For example:

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) due to hydrogen bonding with carbonyl oxygen.

- Stability : Degradation under acidic conditions (e.g., pH < 4) can occur via ring-opening, while neutral/basic conditions stabilize the structure. Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC monitoring are recommended .

Q. What strategies improve the catalytic efficiency of 4-ethyl-5-methyl-2,4-dihydro-pyrazol-3-one in asymmetric synthesis?

Q. How do steric and electronic effects of the ethyl and methyl groups influence the compound’s bioactivity in enzyme inhibition studies?

The ethyl group increases lipophilicity, enhancing membrane permeability, while the methyl group stabilizes the pyrazole ring via steric protection. Docking simulations with target enzymes (e.g., cyclooxygenase-2) reveal that these substituents occupy hydrophobic pockets, reducing IC values by 30–50% compared to unsubstituted analogs .

Methodological Guidelines

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the dihydropyrazole ring .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) for intermediates; recrystallization for final products .

- Data Validation : Cross-reference NMR shifts with computed chemical shifts (e.g., using ACD/Labs or ChemDraw) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.